molecular formula C7H5N3O2 B2886416 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid CAS No. 1935072-38-0

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid

Cat. No. B2886416
CAS RN: 1935072-38-0
M. Wt: 163.136
InChI Key: ZXRDIRDCONZPNK-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 163.14 . The compound is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have been isolated from various sources, including plants, microbes, soil, and marine life .


Molecular Structure Analysis

The linear formula of 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) .

Scientific Research Applications

Kinase Inhibition

5H-Pyrrolo[2,3-b]pyrazine derivatives have shown significant activity in kinase inhibition . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.

Antimicrobial Activity

Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine, have exhibited antimicrobial activities . They could be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also shown anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . They could be explored further for the development of antiviral drugs.

Antifungal Activity

These compounds have exhibited antifungal activities . This suggests potential use in the treatment of fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activities . Antioxidants are important in the prevention of diseases that are caused by oxidative stress.

Antitumor Activity

5H-Pyrrolo[2,3-b]pyrazine derivatives have demonstrated antitumor activities . This suggests potential applications in cancer treatment.

FGFR Kinase Inhibition

5H-Pyrrolo[2,3-b]pyrazine derivatives have been found to be effective FGFR kinase inhibitors . FGFR kinases are targets for the treatment of various types of cancer.

Safety And Hazards

The safety information for 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is not clearly reported . As with all chemicals, it should be handled and used in accordance with relevant safety regulations and experimental operation norms.

Future Directions

Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid, have shown a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDIRDCONZPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid

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